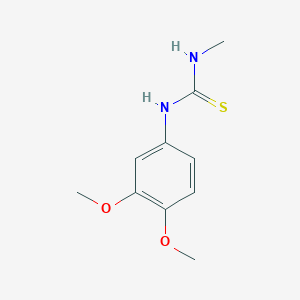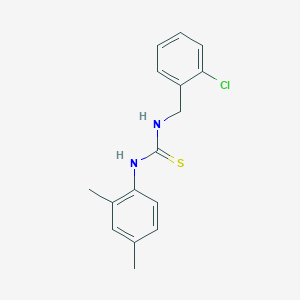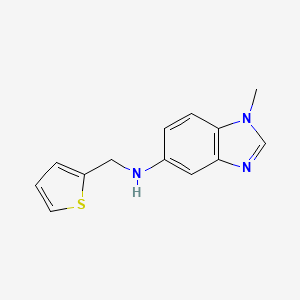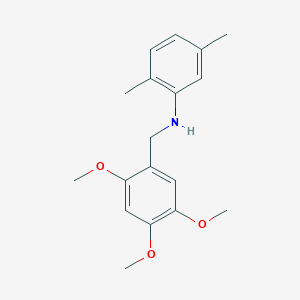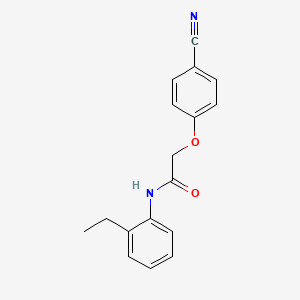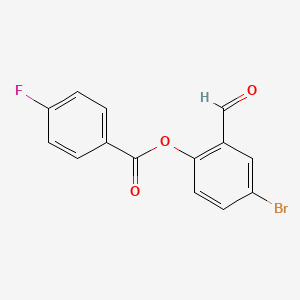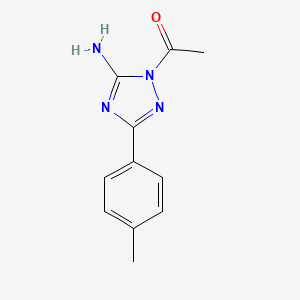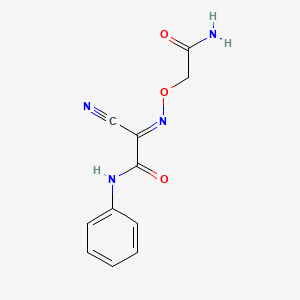
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the cyanide group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE include:
- Phenyl isocyanate derivatives
- Cyanamide derivatives
- Carbamoyl cyanides
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific applications where such characteristics are desired.
特性
IUPAC Name |
(1E)-N-(2-amino-2-oxoethoxy)-2-anilino-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-9(15-18-7-10(13)16)11(17)14-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,16)(H,14,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSBCXFLJDYXCS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
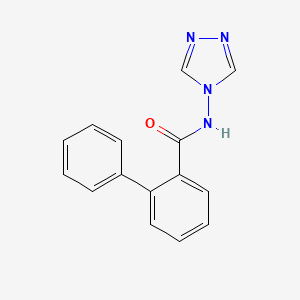
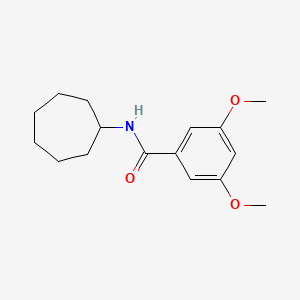
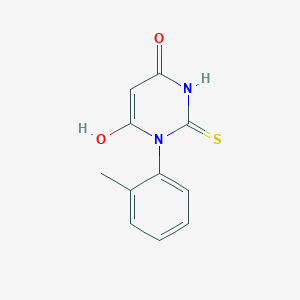
![(E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one](/img/structure/B5765128.png)
![(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5765136.png)
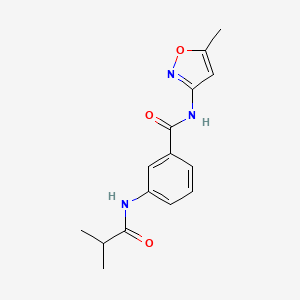
![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)
